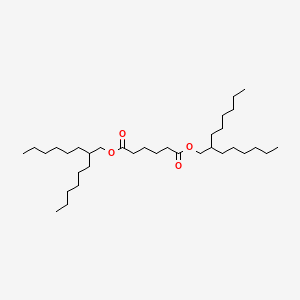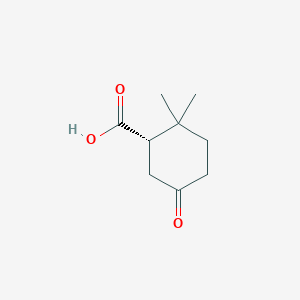
Bis(2-hexyloctyl) hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hexyloctyl) hexanedioate: is an organic compound with the molecular formula C_34H_66O_4. It is an ester derived from hexanedioic acid and 2-hexyloctanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-hexyloctyl) hexanedioate is typically synthesized through an esterification reaction between hexanedioic acid (adipic acid) and 2-hexyloctanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: Bis(2-hexyloctyl) hexanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexanedioic acid and 2-hexyloctanol.
Oxidation: The ester can be oxidized under strong oxidative conditions to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols, although this is less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Hexanedioic acid and 2-hexyloctanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Bis(2-hexyloctyl) hexanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of lubricants, coatings, and adhesives due to its excellent chemical properties.
Mechanism of Action
The mechanism of action of bis(2-hexyloctyl) hexanedioate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes, enhancing the permeability and delivery of active compounds.
Comparison with Similar Compounds
Bis(2-ethylhexyl) hexanedioate: Another ester of hexanedioic acid, known for its use as a plasticizer.
Di(2-ethylhexyl) phthalate: A widely used plasticizer with similar applications but different chemical structure.
Uniqueness: Bis(2-hexyloctyl) hexanedioate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties compared to other similar compounds. Its longer alkyl chains provide enhanced flexibility and stability, making it suitable for specialized applications in various industries.
Properties
CAS No. |
184706-96-5 |
|---|---|
Molecular Formula |
C34H66O4 |
Molecular Weight |
538.9 g/mol |
IUPAC Name |
bis(2-hexyloctyl) hexanedioate |
InChI |
InChI=1S/C34H66O4/c1-5-9-13-17-23-31(24-18-14-10-6-2)29-37-33(35)27-21-22-28-34(36)38-30-32(25-19-15-11-7-3)26-20-16-12-8-4/h31-32H,5-30H2,1-4H3 |
InChI Key |
MGADJRQLVQFWAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)COC(=O)CCCCC(=O)OCC(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]](/img/structure/B12564870.png)
![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)
![1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one)](/img/structure/B12564875.png)

![2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile](/img/structure/B12564888.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)
![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)


![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)

